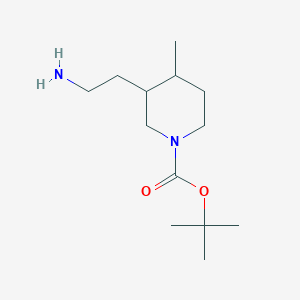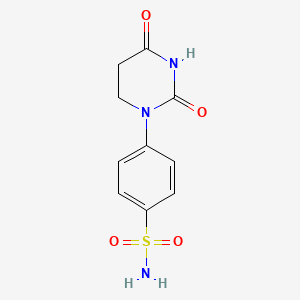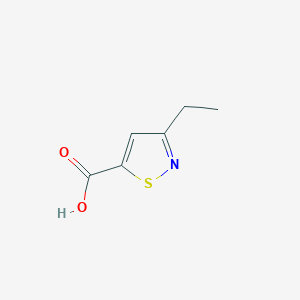
tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-methylpiperidine-1-carboxylate with 2-aminoethylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies .
Biology
In biological research, the compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the synthesis of biologically active molecules .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical compounds .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-ethylenediamine: A similar compound with a tert-butyl group and an ethylenediamine moiety.
tert-Butyl N-(2-aminoethyl)-N-methylcarbamate: Another related compound with a similar structure.
Uniqueness
tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is unique due to its specific piperidine core and the presence of both tert-butyl and aminoethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C13H26N2O2 |
|---|---|
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
tert-butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-10-6-8-15(9-11(10)5-7-14)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 |
InChI-Schlüssel |
IGNFBEWAAACHGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1CCN)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13082619.png)




